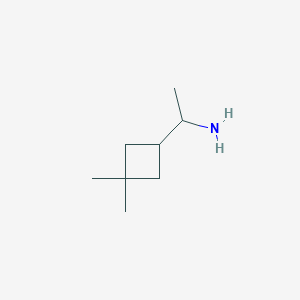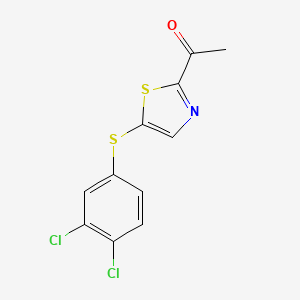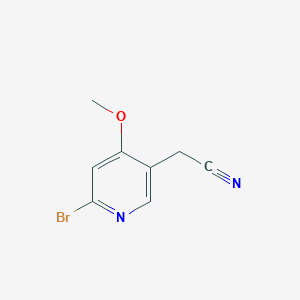
3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The chloro group can be introduced via electrophilic substitution, and the amine group can be added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and amination steps. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .
化学反応の分析
Types of Reactions
3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the reaction conditions and reagents used .
科学的研究の応用
3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
Uniqueness
3-(5-Chloro-1H-indol-3-yl)-3-methylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and amine groups contribute to its reactivity and potential therapeutic applications .
特性
分子式 |
C13H17ClN2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC名 |
3-(5-chloro-1H-indol-3-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H17ClN2/c1-13(2,5-6-15)11-8-16-12-4-3-9(14)7-10(11)12/h3-4,7-8,16H,5-6,15H2,1-2H3 |
InChIキー |
CZCNOEOJPAITEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCN)C1=CNC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)
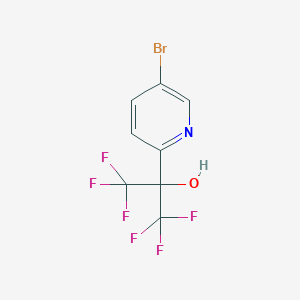
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)

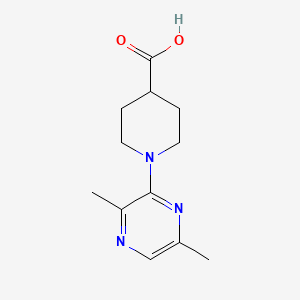
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)

![5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)
